molecular formula C20H17ClN4O B2886761 (3'-Chloro-[1,1'-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2177449-87-3

(3'-Chloro-[1,1'-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No. B2886761
CAS RN: 2177449-87-3
M. Wt: 364.83
InChI Key: FOUUDUDPEIQVON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of a variety of chemical reactions . For instance, pyrazolo[1,5-a]pyrimidines can be synthesized via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles .

Scientific Research Applications

Cancer Research: CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2): is a crucial protein involved in the regulation of the cell cycle. Inhibiting CDK2 has been a target for cancer therapy as it can halt the proliferation of tumor cells . Compounds with a pyrimidine scaffold, similar to the one , have shown potential as CDK2 inhibitors. This application is significant in the development of new anticancer drugs that can selectively target tumor cells.

Molecular Biology: DNA/RNA Synthesis Studies

The pyrimidine ring is a fundamental component of DNA and RNA. Research into pyrimidine derivatives, like the one mentioned, can provide insights into the synthesis and function of nucleic acids . This has implications for understanding genetic diseases and developing gene therapies.

Analytical Chemistry: Chromatography and Spectroscopy

The unique structure of the compound makes it suitable for use as a standard in chromatographic analysis to help identify or quantify similar compounds. Additionally, its infrared spectrum can be used in spectroscopy for research in identifying and studying chemical bonds and interactions .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. It’s always important to handle all chemical compounds with care and to follow appropriate safety protocols .

properties

IUPAC Name

[4-(3-chlorophenyl)phenyl]-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O/c21-17-4-1-3-16(11-17)14-5-7-15(8-6-14)19(26)25-12-18(13-25)24-20-22-9-2-10-23-20/h1-11,18H,12-13H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUUDUDPEIQVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3'-Chloro-[1,1'-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

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